N,N'-Bis[(1,3-benzothiazol-2-yl)]-N''-ethylguanidine
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Overview
Description
N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is a complex organic compound that features a guanidine core substituted with two benzothiazole groups and an ethyl group. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine typically involves the reaction of 2-aminobenzothiazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time . These methods are advantageous for large-scale production due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Mechanism of Action
The mechanism by which N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine exerts its effects involves interaction with specific molecular targets. The benzothiazole moieties can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1,3-benzothiazol-2-yl)methyl]-N,N-dimethylguanidine
- N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-methylguanidine
- N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-propylguanidine
Uniqueness
N,N’-Bis[(1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its solubility and may influence its interaction with biological targets compared to its analogs .
Properties
CAS No. |
62540-26-5 |
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Molecular Formula |
C17H15N5S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1,3-bis(1,3-benzothiazol-2-yl)-2-ethylguanidine |
InChI |
InChI=1S/C17H15N5S2/c1-2-18-15(21-16-19-11-7-3-5-9-13(11)23-16)22-17-20-12-8-4-6-10-14(12)24-17/h3-10H,2H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
QEFDXIBVLSKYRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=NC2=CC=CC=C2S1)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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